Rel-tert-butyl (3R,4S)-4-(((S)-1-phenylethyl)amino)tetrahydrofuran-3-carboxylate
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Overview
Description
tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate: is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is characterized by its pale-yellow to yellow-brown liquid form . It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-hydroxy-4-aminotetrahydrofuran-3-carboxylate with (1S)-1-phenylethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Substitution reactions, including nucleophilic substitution, can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a probe to study enzyme mechanisms and receptor binding .
Medicine: In medicine, tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
- tert-butyl (3S,4R)-4-[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
- tert-butyl (3R,4S)-4-[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
Uniqueness: The uniqueness of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate lies in its specific stereochemistry and functional groups. These features confer distinct reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4/h5-9,12,14-15,18H,10-11H2,1-4H3/t12-,14-,15+/m0/s1 |
InChI Key |
GEWPFVRZMVMRHZ-AEGPPILISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2COC[C@@H]2C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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